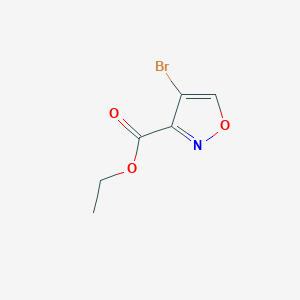

Ethyl 4-bromo-1,2-oxazole-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTWBIWDOCPSEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893638-55-6 | |

| Record name | ethyl 4-bromo-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Bromo 1,2 Oxazole 3 Carboxylate and Analogues

De Novo Cyclization Routes to the 1,2-Oxazole Ring System

The formation of the 1,2-oxazole (or isoxazole) core is a foundational step in the synthesis of the target compound. Methodologies for this process often involve building the heterocyclic ring from acyclic precursors through cyclization reactions.

Formation from Halogenated Precursors

The synthesis of oxazoles can commence from precursors that already contain a halogen atom. One historical approach is the Fischer oxazole (B20620) synthesis, which traditionally uses a cyanohydrin and an aldehyde. wikipedia.org This method has been adapted for halogenated derivatives, such as the reaction between benzaldehyde (B42025) cyanohydrin and 4-bromobenzaldehyde (B125591) to produce 2-(4-Bromophenyl)-5-phenyloxazole. wikipedia.org

A more direct one-pot synthesis involves the reaction of N-arylethylamides with N-bromosuccinimide (NBS). This process proceeds through several stages, including an initial benzylic bromination, followed by intramolecular nucleophilic substitution to form the oxazole ring. researchgate.net Subsequent bromination steps can then be performed on the ring itself to achieve the desired substitution pattern. researchgate.net

Condensation and Intramolecular Cyclization Reactions

Condensation reactions provide a powerful route to the 1,2-oxazole ring. A common strategy involves the reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov To achieve specific regioselectivity, the synthesis can start with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal. This creates a β-enamino ketoester intermediate, which subsequently undergoes a cycloaddition reaction with hydroxylamine to yield regioisomerically substituted 1,2-oxazoles. nih.gov

A plausible mechanism for this transformation involves the initial reaction between the β-enamino ketoester and hydroxylamine, which, after the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization and dehydration, generates the final 1,2-oxazole product. nih.gov Another advanced method is the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, which can be efficiently catalyzed by hypervalent iodine(III) species to afford fused isoxazole (B147169) derivatives in high yields. mdpi.com

Post-Cyclization Functionalization Strategies for 1,2-Oxazoles

Once the 1,2-oxazole ring is formed, subsequent reactions are required to introduce the specific functional groups found in Ethyl 4-bromo-1,2-oxazole-3-carboxylate. This involves targeted bromination and esterification.

Regioselective Bromination at the C4 Position

Achieving regioselective bromination at the C4 position of the oxazole ring is a critical step. A highly effective and scalable method for the C4-bromination of 5-substituted oxazoles involves deprotonation with a strong base followed by quenching with a bromine source. acs.org The process typically uses lithiation at low temperatures, and the choice of solvent is crucial; using N,N-Dimethylformamide (DMF) has been shown to significantly improve the C4/C2 regioselectivity. acs.orgacs.org Researchers found that equilibrating the initially formed 2-lithiooxazole at a slightly higher temperature (−15 °C) before cooling and quenching with N-bromosuccinimide (NBS) resulted in a 98:2 regioselectivity favoring the desired C4-bromo product. acs.org

Direct electrophilic aromatic bromination is another viable strategy. For instance, treating a dimethoxy-substituted aryloxazole with NBS in a solvent like Tetrahydrofuran (THF) can yield a mixture of bromo-substituted products, which can then be separated. mdpi.com The resulting 4-bromooxazoles are valuable intermediates for further modifications, such as in Suzuki–Miyaura cross-coupling reactions. acs.orgacs.org

Table 1: Regioselective C4-Bromination of 5-Substituted Oxazoles

| Substrate (5-Substituent) | Conditions | C4:C2 Regioselectivity | Yield | Reference |

| Phenyl | 1. n-BuLi, DMF, -15°C to -70°C; 2. NBS | 98:2 | - | acs.org |

| 2,5-Dimethoxyphenyl | NBS, THF, rt, 4h | Mixture of products | 19-24% | mdpi.com |

| Thiophen-2-yl | Lithiation followed by bromination | - | - | researchgate.net |

Esterification at the C3 Position

The ethyl ester group at the C3 position is typically introduced either by building the ring from a precursor already containing the ester functionality or by esterifying the corresponding carboxylic acid after the ring has been formed. The synthesis of ethyl 1,2-oxazole-3-carboxylate itself can be achieved from precursors like ethyl isocyanoacetate. researchgate.net The formation of oxazoles through the acylation of metallated isonitriles with reagents such as acid chlorides can also introduce the desired carboxylate group during the cyclization step. orgsyn.org

Alternatively, if the synthetic route first yields 1,2-oxazole-3-carboxylic acid, a standard Fisher esterification can be performed by reacting the acid with ethanol (B145695) in the presence of an acid catalyst to produce the ethyl ester. The reverse reaction, saponification of an ester like ethyl oxazole-4-carboxylate to its corresponding carboxylic acid, is a well-established procedure, confirming the feasibility of the esterification pathway. researchgate.net

Advanced and Green Synthetic Approaches to 1,2-Oxazole Derivatives

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing oxazole derivatives. ijpsonline.com These approaches aim to reduce waste, minimize the use of hazardous materials, and decrease energy consumption. ijpsonline.com

Advanced methodologies include:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to dramatically accelerate reaction times and improve yields for the synthesis of oxazoles and related heterocycles. mdpi.comijpsonline.com For example, a [3+2] cycloaddition of aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) under microwave conditions can produce 5-substituted oxazoles in excellent yields (e.g., 96%) in as little as 8 minutes. nih.govacs.org This is a significant improvement over conventional heating methods. researchgate.net

Ultrasonic Irradiation : Sonochemistry offers an eco-friendly alternative for synthesizing 1,2-oxazole derivatives. mdpi.com Ultrasound-assisted methods can enhance reaction rates, improve yields, and often allow for the use of greener solvents like water. mdpi.comnih.gov This technique has been successfully applied to one-pot, multi-component reactions to build the isoxazole scaffold efficiently. mdpi.com

Flow Chemistry : Continuous flow processes provide a scalable, safe, and highly efficient platform for synthesizing heterocycles. researchgate.net Flow reactors allow for precise control over reaction parameters, leading to better yields and selectivity compared to batch processes. nih.gov A notable application is the photochemical transposition of isoxazoles into their oxazole counterparts using a continuous flow setup, a transformation that is rapid and mild. acs.org

Electrochemical Synthesis : An innovative green approach involves the electrochemical synthesis of oxazoles. One such method uses a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. rsc.org This technique avoids the need for transition metals and toxic oxidants, representing a sustainable and atom-economical pathway. rsc.org

Alternative Catalysts and Conditions : The use of solid-supported catalysts, such as silica (B1680970) gel (SiO₂), can facilitate mild and efficient cycloisomerization of propargylic amides to form polysubstituted oxazoles. nih.gov

Table 2: Comparison of Conventional and Advanced Synthesis Methods for Oxazoles

| Reaction Type | Method | Reaction Time | Yield | Reference |

| van Leusen Oxazole Synthesis | Conventional Heating | 6 h | 92-95% | nih.gov |

| van Leusen Oxazole Synthesis | Microwave Irradiation (350W) | 8 min | 96% | nih.govacs.org |

| Cycloaddition (Aldehyde + Alkyne) | Conventional | - | - | mdpi.com |

| Cycloaddition (Aldehyde + Alkyne) | Ultrasonic Irradiation | 85 min | ~65% | mdpi.com |

| Oxidative Cyclisation | Batch Process | - | - | nih.gov |

| Oxidative Cyclisation | Flow Chemistry | 10 min | up to 93% | nih.gov |

This table illustrates the typical enhancements in reaction time and yield achieved by advanced synthetic methods as reported in the cited literature.

Reactivity and Mechanistic Investigations of Ethyl 4 Bromo 1,2 Oxazole 3 Carboxylate

Reactions Involving the Bromine Substituent at C4

The bromine atom at the C4 position of the isoxazole (B147169) ring is a key functional handle for introducing molecular diversity. Its reactivity is dominated by two major classes of reactions: nucleophilic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Substitution Reactions

The isoxazole ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The reactivity is enhanced by the presence of electron-withdrawing groups. In the case of ethyl 4-bromo-1,2-oxazole-3-carboxylate, the ring nitrogen at position 2 and the ethyl carboxylate group at position 3 both act to lower the electron density of the ring, thereby activating the C4 position for nucleophilic attack.

While direct examples involving this compound are not extensively documented in dedicated studies, the SNAr pathway is well-established for activated isoxazoles. For instance, 5-nitroisoxazoles readily undergo substitution of the nitro group with a variety of O-, N-, S-, and C-nucleophiles. nih.govrsc.org This proceeds via a classic addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the leaving group. The rate-determining step in SNAr reactions is typically the initial nucleophilic attack, and its facility is enhanced by the polarization of the C-Br bond and the stability of the anionic intermediate. youtube.com In this context, the bromine at C4 is positioned for displacement by suitable nucleophiles, a reaction pathway that holds potential for the synthesis of novel 4-substituted isoxazole derivatives. The reactivity of halogens on azole rings can be sensitive to the nucleophile, solvent, and counterion. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon bonds, and the bromine atom at C4 serves as an excellent substrate for such transformations. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is particularly prominent. wikipedia.orglibretexts.orgnih.gov

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl bromide (the isoxazole ring), forming a palladium(II) intermediate. libretexts.org This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov

This methodology has been successfully applied to halo-isoxazoles to synthesize a wide array of 3,4,5-trisubstituted isoxazoles. nih.gov The 4-halo-isoxazole core can be coupled with various aryl- and heteroarylboronic acids to introduce diverse substituents at the C4 position. researchgate.netmdpi.com

Table 1: Examples of Suzuki-Miyaura Reactions on Substituted Halogenated Azoles

| Entry | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60 | mdpi.com |

| 2 | 4-Iodoisoxazole derivative | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4-Aryl-isoxazole derivative | 75-95 | nih.gov |

| 3 | 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 4-Methoxybiphenyl | >99 | researchgate.net |

| 4 | 2-Bromopyridine | 3-Carboxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 3-(Pyridin-2-yl)benzoic acid | - | organic-chemistry.org |

Transformations of the Ethyl Carboxylate Group at C3

The ethyl carboxylate group at the C3 position is another key site for chemical modification, primarily through hydrolysis to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, most notably amides.

Hydrolysis to Carboxylic Acid

The ethyl ester can be readily hydrolyzed to 4-bromo-1,2-oxazole-3-carboxylic acid under standard basic conditions. This transformation is typically achieved through saponification, using an aqueous solution of a strong base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the resulting carboxylate salt. The resulting carboxylic acid is a versatile intermediate for further derivatization. unifi.it

Amidation and Other Derivatizations

The carboxylic acid obtained from hydrolysis is a precursor for the synthesis of isoxazole-3-carboxamides. The formation of the amide bond is typically accomplished using standard peptide coupling conditions. nih.govnih.gov This involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive such as 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. nih.govnih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. google.com This method allows for the introduction of a wide range of substituents via the amine component, providing access to large libraries of isoxazole-amide derivatives. researchgate.net

Table 2: Representative Conditions for Amidation of Isoxazole Carboxylic Acids

| Entry | Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product | Yield (%) | Ref |

| 1 | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Aniline derivative | EDC, DMAP | Dichloromethane | Isoxazole-4-carboxamide | 69 (for aniline) | nih.gov |

| 2 | 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid | Aniline derivative | EDC, DMAP | Dichloromethane | Isoxazole-4-carboxamide | 59-67.5 | nih.gov |

| 3 | 5-Phenyl-3-isoxazole carboxylate | Various amines | - | - | 5-Phenyl-3-isoxazole carboxamides | - | researchgate.net |

| 4 | 3,5-Dimethylisoxazole-4-acetic acid chloride | Diethylamine | NaOH (aq) | Benzene (B151609) | 3,5-Dimethylisoxazole-4-acetic acid diethylamide | - | google.com |

Electrophilic and Nucleophilic Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is an aromatic system, but the presence of the adjacent, electronegative oxygen and nitrogen atoms results in a relatively weak N-O bond and an electron distribution that allows for a range of reactions. researchgate.netchemicalbook.com The ring can react with both electrophiles and nucleophiles, often leading to substitution or characteristic ring-opening pathways.

Electrophilic Reactivity: Electrophilic substitution on the isoxazole ring, such as nitration and halogenation, typically occurs at the C4 position. reddit.comclockss.org This position is activated towards electrophilic attack due to the electron-donating effect of the ring oxygen atom into the C4-C5 bond. The synthesis of 4-haloisoxazoles via electrophilic cyclization of 2-alkyn-1-one oximes with electrophiles like I₂, Br₂, or ICl is a testament to the nucleophilic character of the C4 position during the ring-forming step. nih.govorganic-chemistry.orgacs.org

Nucleophilic Reactivity: The inherent electron deficiency of the isoxazole ring and the weak N-O bond make it susceptible to nucleophilic attack, which often results in ring cleavage. researchgate.net While the ring is generally stable to bases, strong nucleophiles can initiate ring-opening. clockss.org For example, electron attachment can cleave the O-N bond to form a diradical species. nsf.gov Treatment of certain isoxazoles with base can induce a rearrangement to the corresponding oxazole (B20620) (1,3-oxazole). rsc.org Furthermore, reaction with electrophilic reagents can also trigger nucleophilic attack and subsequent ring-opening. Treatment of 4-substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® results in a ring-opening fluorination to yield α-fluorocyanoketones, a process initiated by electrophilic attack on the ring followed by fluoride (B91410) attack and N-O bond cleavage. researchgate.netorganic-chemistry.org This dual reactivity makes the isoxazole scaffold a versatile synthon in organic chemistry. chemicalbook.com

Ring-Opening and Rearrangement Processes of 1,2-Oxazole Derivatives

The 1,2-oxazole (isoxazole) ring, a key heterocyclic motif in medicinal chemistry and materials science, is susceptible to various ring-opening and rearrangement reactions, primarily driven by photochemical, thermal, or chemical induction. These transformations often proceed through high-energy intermediates, leading to a diverse array of structural isomers and new heterocyclic systems. The reactivity of the isoxazole core is significantly influenced by its substitution pattern. In the case of This compound , the presence of an electron-withdrawing ester group at the 3-position and a halogen at the 4-position introduces specific electronic characteristics that are expected to influence its behavior under rearrangement conditions.

While specific studies detailing the ring-opening and rearrangement of This compound are not extensively documented in the reviewed literature, the general principles governing the reactivity of substituted isoxazoles provide a strong basis for predicting its behavior. The most documented rearrangement pathways for isoxazoles involve photochemical isomerization.

Photochemical Rearrangements

The photochemistry of isoxazoles has been a subject of extensive study, revealing complex reaction pathways. jmcs.org.mx The primary photochemical process for many isoxazoles involves the homolytic cleavage of the weak N-O bond upon irradiation with UV light (typically in the range of 200–330 nm). jmcs.org.mx This bond scission leads to the formation of a diradical intermediate, which can then evolve through several pathways.

One of the most common outcomes is the formation of a 2-acyl-2H-azirine intermediate. This highly strained three-membered ring is a key pivot point in the reaction cascade. From the acyl azirine, several products can arise. For instance, subsequent rearrangement can lead to the formation of an oxazole, which is a common photoisomerization product of isoxazoles. jmcs.org.mx

Another significant rearrangement pathway, particularly for trisubstituted isoxazoles, proceeds through the acyl azirine to form a ketenimine. jmcs.org.mx Ketenimines are highly reactive electrophilic species that can be isolated under specific conditions, such as in continuous flow photochemical reactors, or trapped in situ. These intermediates serve as valuable synthons for the preparation of other heterocyclic compounds. For example, their reaction with hydrazines can yield highly functionalized pyrazoles. jmcs.org.mx

The general mechanism for the photochemical rearrangement of an isoxazole to an oxazole and a ketenimine is depicted below, based on analogous systems.

General Scheme of Photochemical Isoxazole Rearrangement

| Step | Intermediate/Product | Description |

| 1. Photoexcitation | Isoxazole (excited state) | The isoxazole absorbs UV light, promoting it to an excited state. |

| 2. N-O Bond Cleavage | Diradical | The weak N-O bond undergoes homolytic cleavage to form a diradical intermediate. |

| 3. Ring Closure | 2-Acyl-2H-azirine | The diradical rapidly cyclizes to form a strained 2-acyl-2H-azirine. |

| 4a. Rearrangement to Oxazole | Oxazole | The azirine can rearrange to form the more stable oxazole isomer. |

| 4b. Rearrangement to Ketenimine | Ketenimine | Alternatively, the azirine can undergo skeletal rearrangement to form a ketenimine. |

For This compound , it is plausible that irradiation would lead to similar intermediates. The presence of the bromo and ethyl carboxylate groups would influence the stability and subsequent reactions of the acyl azirine and ketenimine intermediates. However, specific yields and product distributions for this particular substrate have not been reported.

Base-Catalyzed Ring-Opening

While photochemical pathways are prevalent, the isoxazole ring can also be opened under basic conditions, although this is less commonly documented for 4-haloisoxazoles without an acidic proton at the 5-position. In cases where a strong base is used, it could potentially attack the electrophilic carbon centers of the ring. For isoxazoles, nucleophilic attack can lead to the cleavage of the N-O bond and the formation of open-chain intermediates.

For This compound , a sufficiently strong nucleophile could theoretically attack at the C5 or C3 position. Attack at C5 would be sterically less hindered. Such a reaction would likely lead to a complex mixture of products, and the specific outcomes are difficult to predict without experimental data. The electron-withdrawing nature of the ester group at C3 would make the C3 and C4 positions more electron-deficient.

It has been noted in the broader context of azole chemistry that nucleophilic substitution reactions can occur on halogenated imidazole (B134444) rings, for example, where a bromine atom is displaced by a nucleophile. rsc.org While the isoxazole ring system is different, this suggests that under certain conditions, direct nucleophilic attack on the carbon bearing the bromine atom (C4) in This compound or other ring positions could be a competing pathway, though not strictly a ring-opening one.

Utility of Ethyl 4 Bromo 1,2 Oxazole 3 Carboxylate As a Synthon in Complex Organic Synthesis

Precursor for the Synthesis of Diverse 1,2-Oxazole Derivatives

The synthetic value of ethyl 4-bromo-1,2-oxazole-3-carboxylate lies in the distinct reactivity of its two primary functional groups: the bromo substituent at the C4 position and the ethyl ester at the C3 position. This dual functionality allows for a range of transformations to generate a library of substituted 1,2-oxazole derivatives.

The bromine atom at the C4 position serves as a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions. This position is analogous to other halogenated oxazoles and isoxazoles used in such reactions. For example, 4-bromo- and 4-trifluoromethanesulfonyloxy-oxazoles have been effectively used to prepare organoboron reagents (boronates) which then undergo palladium-catalyzed Suzuki couplings with various aryl halides. researchgate.net This established principle is directly applicable to this compound, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position. Such transformations are foundational in medicinal chemistry for exploring structure-activity relationships. Indeed, the synthesis of complex 4,5-diarylisoxazole-3-carboxylates often relies on multi-step sequences that use 4-haloisoxazole intermediates in Suzuki coupling reactions. researchgate.net

The ethyl ester group at the C3 position offers another site for modification. It can undergo hydrolysis under basic conditions to yield the corresponding carboxylic acid. researchgate.net This carboxylic acid is a crucial intermediate that can be converted into a variety of other functional groups. Most commonly, it is activated and reacted with amines to form amides, a key linkage in many biologically active molecules. The synthesis of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates demonstrates the utility of the isoxazole-carboxylate moiety in forming stable amide bonds to other heterocyclic systems. researchgate.net

The following table summarizes the potential derivatives accessible from this compound through these fundamental transformations.

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Resulting Derivative Structure |

|---|---|---|---|

| Suzuki Coupling | C4-Bromo | Ar-B(OH)₂, Pd catalyst, Base | Ethyl 4-aryl-1,2-oxazole-3-carboxylate |

| Sonogashira Coupling | C4-Bromo | Terminal alkyne, Pd/Cu catalyst, Base | Ethyl 4-alkynyl-1,2-oxazole-3-carboxylate |

| Ester Hydrolysis | C3-Ester | NaOH or LiOH, H₂O/Solvent | 4-Bromo-1,2-oxazole-3-carboxylic acid |

| Amide Formation | C3-Carboxylic acid (from hydrolysis) | R₂NH, Coupling agent (e.g., HATU) | 4-Bromo-N,N-dialkyl-1,2-oxazole-3-carboxamide |

Building Block for Fused Heterocyclic Systems

The isoxazole (B147169) ring within this compound can participate directly in cycloaddition reactions to construct fused bicyclic and polycyclic systems. mdpi.com The electron-deficient nature of the isoxazole ring, enhanced by the electron-withdrawing ester group, allows it to act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). A notable example involves the reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene, which yields a fused tetrahydro-1,2-benzisoxazole derivative. rsc.org This reactivity demonstrates a powerful strategy for rapidly building molecular complexity, forming a six-membered ring fused to the original isoxazole core.

Furthermore, the functional handles on the synthon can be used to build a second ring through cyclization strategies. For instance, after a cross-coupling reaction at the C4 position, subsequent chemical modifications of the introduced substituent and the C3-ester can lead to intramolecular cyclization, fusing a new ring between the C3 and C4 positions. A variety of strategies are employed for the synthesis of fused isoxazoles due to their pharmacological importance. mdpi.com These methods include cyclocondensation reactions of precursors like 1,3-diones with hydroxylamine (B1172632) to form systems such as tetrahydro-2,1-benz-isoxazol-4-ones. mdpi.com The synthesis of fused isoxazoline/isoquinolinone hybrids also highlights advanced methods for creating such structures. nih.gov

The table below outlines examples of strategies for forming fused systems using isoxazole precursors.

| Reaction Strategy | Role of Isoxazole | Example Fused System | Reference Principle |

|---|---|---|---|

| [4+2] Cycloaddition | Dienophile | Tetrahydro-1,2-benzisoxazole | rsc.org |

| Cyclocondensation | Core scaffold | Tetrahydro-2,1-benz-isoxazol-4-one | mdpi.com |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Core scaffold | Fused isoxazolines and isoxazoles | mdpi.com |

Strategic Intermediate in the Assembly of Advanced Chemical Architectures

The true power of this compound as a synthon is realized in its role as a strategic intermediate for assembling advanced, multi-component chemical architectures. Its bifunctional nature is key, allowing it to act as a central organizing scaffold from which different parts of a complex molecule can be elaborated.

One of the most elegant applications of isoxazole intermediates is in ring transformation reactions. Research has shown that isoxazoles can be converted into other heterocyclic systems, such as 4-oxo-1,4-dihydropyridines, via a molybdenum-catalyzed ring expansion. nih.govnih.gov In this strategy, a precursor like a 4-haloisoxazole can first undergo a Suzuki reaction to install a necessary substituent, and then the resulting elaborated isoxazole is subjected to ring-opening and rearrangement to form the significantly more complex pyridone structure. nih.gov This showcases the isoxazole ring acting as a "latent synthon" for a completely different heterocyclic core, a highly valuable strategy in synthetic design.

Moreover, the isoxazole-3-carboxylate framework is itself a key component of complex, biologically active molecules. For example, a synthetic route to potential antibacterial agents, specifically inhibitors of serine acetyltransferase, utilized an ethyl 5-acetylisoxazole-3-carboxylate intermediate. This intermediate was brominated at the acetyl group and then reacted with urea (B33335) to construct a 2-aminooxazole ring, resulting in a (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid derivative. This work highlights how the isoxazole-3-carboxylate core serves as the foundation upon which another complex heterocyclic unit is built to create a molecule with a specific biological function.

The strategic importance of this synthon is summarized in the following table, which highlights its application in constructing complex molecular frameworks.

| Synthetic Strategy | Role of the Isoxazole Synthon | Target Architecture | Reference Principle |

|---|---|---|---|

| Ring Expansion/Rearrangement | Latent synthon for a different heterocycle | 4-Oxo-1,4-dihydropyridines | nih.govnih.gov |

| Scaffold for Heterocycle Elaboration | Core foundation for building additional rings | (2-Aminooxazol-4-yl)isoxazoles | |

| Multi-component Assembly | Central linker via sequential cross-coupling and functional group conversion | Complex poly-aryl or poly-heterocyclic systems | researchgate.net |

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons of the 4-methoxyphenyl (B3050149) group appear as distinct doublets at approximately 6.95 ppm and 7.97 ppm, characteristic of a para-substituted benzene (B151609) ring. The ¹³C NMR spectrum shows resonances for all carbon atoms in the molecule, with the aliphatic and aromatic carbons appearing in their expected chemical shift ranges.

¹H NMR Spectral Data of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.97 | d | 9.3 | 2H, Aromatic |

| 6.95 | d | 8.8 | 2H, Aromatic |

Solvent and frequency not specified in the available results.

¹³C NMR Spectral Data of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Expected ranges | Aliphatic and aromatic carbons |

Specific chemical shifts for all carbons are not detailed in the provided search results.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of fragmentation patterns. The mass spectrum of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate confirms its molecular weight. The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2).

Mass Spectrometry Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

| m/z | Ion Type |

|---|---|

| 326.15 | [M]+ (Calculated for C₁₃H₁₂BrNO₄) |

Detailed fragmentation patterns were not available in the search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate displays characteristic absorption bands for its key functional groups.

Key IR Absorption Bands for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

| Frequency (cm⁻¹) | Functional Group |

|---|---|

| Not specified | C=O (Ester) |

| Not specified | C=N (Oxazole ring) |

| Not specified | C-O (Ether and Ester) |

| Not specified | C-Br |

Specific absorption frequencies were not detailed in the provided search results.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. The crystal structure of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate has been determined, showing that it crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains two independent molecules, labeled A and B.

The crystal structure is stabilized by intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds. The packing of the molecules in the crystal lattice forms a layer-like arrangement when viewed along the b-axis.

Crystallographic Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) | 100.066(11) |

| Volume (ų) | 2616.1(6) |

| Z | 8 |

Computational and Theoretical Studies on Ethyl 4 Bromo 1,2 Oxazole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like Ethyl 4-bromo-1,2-oxazole-3-carboxylate. nih.govnih.gov These calculations help in understanding the distribution of electrons within the molecule and identifying the sites most susceptible to electrophilic or nucleophilic attack.

Detailed research findings from DFT studies on similar heterocyclic compounds reveal the significance of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the electron-withdrawing nature of the bromine atom at the C4 position and the carboxylate group at the C3 position, combined with the inherent electronic properties of the 1,2-oxazole ring, significantly influences the energies and spatial distribution of these orbitals. Molecular Electrostatic Potential (MEP) maps can further visualize the electron density, highlighting electronegative regions (typically around the oxygen and nitrogen atoms) that are prone to electrophilic attack and electropositive regions that are susceptible to nucleophilic attack. nih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Such parameters are instrumental in predicting the molecule's behavior in chemical reactions. nih.govmdpi.com

Table 1: Calculated Global Reactivity Descriptors (Illustrative) Note: These are representative values based on calculations for similar heterocyclic compounds and are for illustrative purposes.

| Parameter | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.85 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV |

| Global Softness | S | 1/(2η) | 0.188 eV-1 |

Mechanistic Pathway Elucidation of Key Reactions

Computational chemistry plays a crucial role in elucidating the detailed mechanistic pathways of chemical reactions, which can be difficult to determine through experimental means alone. researchgate.net For reactions involving this compound, theoretical calculations can map out the potential energy surface, identifying transition states, intermediates, and the corresponding activation energies. nih.gov

For instance, in reactions such as nucleophilic substitution at the bromine-bearing C4 position or cycloaddition reactions involving the oxazole (B20620) ring, DFT calculations can be employed to compare different possible pathways. nih.govmarmara.edu.tr By calculating the energy barriers for each step, the most favorable reaction mechanism can be identified. This approach has been successfully used to understand the regioselectivity and stereoselectivity of reactions in related heterocyclic systems. nih.gov

One common reaction type for such scaffolds is the hetero-Diels-Alder reaction. Computational studies can model the approach of the dienophile, evaluate the energies of different transition states (e.g., endo vs. exo), and predict the final product distribution. nih.gov These theoretical predictions provide a framework for interpreting experimental results and for designing new synthetic strategies. The calculations can also reveal the role of catalysts or solvent effects on the reaction mechanism and energetics. marmara.edu.tr

Conformational Analysis of 1,2-Oxazole Esters and Related Scaffolds

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of 1,2-oxazole esters like this compound involves identifying the stable arrangements of atoms (conformers) and the energy barriers for interconversion between them. researchgate.net

Computational methods are extensively used for this purpose, often in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Theoretical approaches, such as molecular mechanics or quantum chemical calculations, can systematically explore the conformational space of the molecule. cwu.edu For this compound, this analysis would focus on the rotation around the single bond connecting the ester group to the oxazole ring.

Studies on related structures, such as other oxazole-containing compounds, have shown that molecules can exist in equilibrium between multiple stable conformers. nih.govnih.gov The relative energies of these conformers determine their population at a given temperature. Computational analysis can provide detailed geometric parameters (bond lengths, bond angles, dihedral angles) for each stable conformer and calculate the energy profile for rotation around key bonds. This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors, in a biological context. researchgate.net

Future Perspectives in the Academic Research of Ethyl 4 Bromo 1,2 Oxazole 3 Carboxylate Chemistry

Emerging Synthetic Methodologies and Catalytic Approaches

While classical methods for isoxazole (B147169) synthesis, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, remain fundamental, future research will likely pivot towards more efficient, sustainable, and sophisticated catalytic systems. benthamdirect.comrsc.org The synthesis of highly substituted isoxazoles like Ethyl 4-bromo-1,2-oxazole-3-carboxylate demands high regioselectivity and functional group tolerance, which modern catalytic methods are well-suited to address.

Emerging strategies applicable to the synthesis of this target compound include:

Transition Metal-Catalyzed Cycloadditions: Recent advances have highlighted the power of transition metals in catalyzing cycloaddition reactions, offering improved efficiency and control over regioselectivity. nih.govrsc.org Exploring copper or palladium catalysts for the annulation of precursors could provide a direct and high-yielding route to the 4-bromo-substituted isoxazole core.

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing synthetic design. mdpi.com Methodologies such as ultrasound-assisted and microwave-irradiated synthesis could dramatically reduce reaction times and energy consumption. mdpi.comijpsonline.com For instance, ultrasound has been successfully used to accelerate cycloaddition reactions in aqueous media, an approach that could be adapted for the synthesis of isoxazole precursors. mdpi.com

Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer a highly efficient pathway to molecular complexity. Designing a one-pot reaction that brings together the necessary fragments to form this compound would represent a significant advancement in synthetic efficiency and atom economy. mdpi.com

| Methodology | Description | Potential Advantage for Target Compound | Reference |

|---|---|---|---|

| Transition Metal-Catalysis | Use of catalysts (e.g., Pd, Cu, Ag) to promote cyclization and cross-coupling reactions. | High yield, regiocontrol, and functional group tolerance. | nih.govresearchgate.netijpsonline.com |

| Ultrasound-Assisted Synthesis | Application of ultrasonic irradiation to accelerate reactions and improve yields. | Reduced reaction times, lower energy consumption, and alignment with green chemistry principles. | mdpi.comijpsonline.com |

| Microwave-Assisted Synthesis | Use of microwave energy to rapidly heat reaction mixtures, often leading to faster reactions. | Significant rate enhancement and potential for improved yields in cyclization reactions. | ijpsonline.comijpsonline.com |

| Multi-Component Reactions | One-pot synthesis involving three or more starting materials to build complex molecules. | High atom economy, operational simplicity, and rapid access to diverse derivatives. | mdpi.com |

Exploration of Novel Reaction Pathways and Transformations

The reactivity of this compound is dictated by its three key functional components: the C4-bromo substituent, the C3-ester group, and the isoxazole ring itself. Each site offers a handle for distinct and potentially novel chemical transformations.

Cross-Coupling Reactions: The bromine atom at the C4 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through established methods like Suzuki, Stille, and Negishi couplings. ijpsonline.comnih.gov Such transformations would provide rapid access to libraries of novel 4-substituted isoxazoles.

Nucleophilic Aromatic Substitution: The C4-bromo group can be displaced by various nucleophiles, such as amines and thiols, to forge new carbon-nitrogen and carbon-sulfur bonds, further expanding the molecular diversity accessible from this scaffold.

Isoxazole Ring Cleavage: A characteristic feature of the isoxazole ring is its susceptibility to cleavage under certain conditions, particularly reductive cleavage of the weak N-O bond. benthamdirect.comresearchgate.net This transformation unmasks a β-hydroxy ketone or related difunctionalized open-chain structure, making the isoxazole a valuable synthon for more complex acyclic and heterocyclic systems. benthamdirect.comresearchgate.net Exploring the controlled ring-opening of this compound could yield novel and synthetically useful intermediates.

Ester Group Manipulation: The ethyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol. The resulting acid can be converted into amides, while the alcohol serves as a precursor for ethers, aldehydes, or other functional groups, providing another axis for structural modification.

| Reaction Type | Reactive Site | Description | Potential Product Class | Reference |

|---|---|---|---|---|

| Suzuki/Stille Coupling | C4-Bromo | Palladium-catalyzed reaction with boronic acids or organostannanes. | 4-Aryl/Vinyl-1,2-oxazoles | ijpsonline.comnih.gov |

| Nucleophilic Substitution | C4-Bromo | Displacement of bromide with nucleophiles like amines or thiols. | 4-Amino/Thio-1,2-oxazoles | |

| Reductive Ring Opening | Isoxazole Ring (N-O bond) | Cleavage of the N-O bond using reducing agents. | β-Hydroxy Ketones/Nitriles | benthamdirect.comresearchgate.net |

| Ester Hydrolysis/Reduction | C3-Ester | Conversion of the ester to a carboxylic acid or primary alcohol. | 1,2-Oxazole-3-carboxylic Acids/Methanol |

Design and Synthesis of Advanced Architectures for Chemical Probes and Materials Science Research

The true potential of this compound lies in its application as a versatile building block for constructing sophisticated molecular architectures with tailored functions.

Chemical Probes: Chemical probes are essential tools for interrogating biological systems. The isoxazole moiety is a privileged scaffold in medicinal chemistry and has been successfully incorporated into potent and selective inhibitors. nih.gov For example, a fragment-based approach starting with a simple 3,5-dimethylisoxazole (B1293586) led to the development of PFI-1, a potent chemical probe for the BET family of bromodomains. nih.gov this compound is an ideal starting point for similar discovery campaigns. Its two orthogonal functional handles (bromo and ester) allow for the systematic elaboration of molecular structure through techniques like parallel synthesis, enabling the generation of large compound libraries for high-throughput screening against new biological targets.

Materials Science: Heterocyclic polymers are a frontier in materials science, with applications in electronics and optics. Polyisoxazoles, for instance, have been noted for their potential as semiconductors. benthamdirect.comresearchgate.net The related building block, Ethyl 2-bromooxazole-4-carboxylate, has been identified as a monomer for the synthesis of C(2)-C(4'') linked poly-oxazoles. lookchem.com By analogy, this compound could serve as a key monomer for novel polymerization strategies. The bromo- and ester functionalities could be leveraged for step-growth polymerization or post-polymerization modification, leading to new materials with unique electronic, thermal, or photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-bromo-1,2-oxazole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : this compound (CAS 19688-04-1, CHBrNO) can be synthesized via cyclization of brominated precursors or functionalization of the oxazole core. A validated approach involves nitroacetic ester-mediated cycloaddition with 1,1-diphenylethylene analogs, achieving ~74% yield under controlled conditions (reflux in toluene with catalytic acid) . Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting stoichiometry of brominating agents (e.g., NBS or Br). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm bromine substitution at C4 and ester functionality (e.g., ester carbonyl at ~165 ppm in C NMR).

- MS : High-resolution ESI-MS for molecular ion validation (expected m/z: 273.97 [M+H]).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- XRD : Single-crystal X-ray diffraction (using SHELX programs ) resolves stereoelectronic effects of the bromine substituent .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for brominated heterocycles:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group.

- Waste Disposal : Neutralize with aqueous NaHCO before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The C4 bromine acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. For example, palladium-catalyzed coupling with aryl boronic acids (e.g., Pd(PPh), KCO, DMF/HO) replaces Br with aryl groups. Kinetic studies (GC-MS monitoring) show higher reactivity compared to chloro analogs due to weaker C-Br bonds. Side reactions (e.g., ester hydrolysis) are mitigated by anhydrous conditions .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Methodological Answer : Bromine’s high electron density causes absorption errors in XRD. Mitigation strategies:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption corrections.

- Refinement : SHELXL-2018 with anisotropic displacement parameters for Br and O atoms.

- Hydrogen Bonding : Graph-set analysis reveals weak C-H···O interactions stabilizing the crystal lattice .

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces, identifying C4 as the most electrophilic site. NBO analysis confirms σ* (C-Br) antibonding orbital accessibility, favoring SAr mechanisms. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS, showing accelerated kinetics in polar aprotic solvents .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How should researchers validate physical properties?

- Methodological Answer : Literature values vary due to polymorphic forms or impurities. Standardize by:

- DSC : Measure melting point (expected range: 85–90°C) with a heating rate of 5°C/min.

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- Reproducibility : Synthesize batches using identical protocols (e.g., CAS 19688-04-1 ).

Application-Oriented Questions

Q. What role does this compound play in designing bioactive molecules?

- Methodological Answer : The bromine site enables late-stage diversification into kinase inhibitors or antimicrobial agents. Case study: Coupling with pyridine boronic acids generates analogs with enhanced π-stacking in enzyme binding pockets. Bioactivity assays (MIC, IC) require metabolite stability testing (e.g., liver microsome models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.